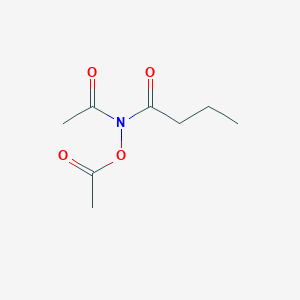

N-acetoxy-N-acetylbutyramide

Description

N-Acetoxy-N-acetylbutyramide (CAS: 56523-73-0; alternative CAS: 53665-20-6) is a chemical compound with the systematic name 2,5-Pyrrolidinedione, 1-[(1-oxo-2-butenyl)oxy]. Structurally, it features an acetoxy group (-OAc) and an acetylated butyramide moiety.

Properties

IUPAC Name |

[acetyl(butanoyl)amino] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-5-8(12)9(6(2)10)13-7(3)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCXJJBMUVBSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetoxy-N-acetylbutyramide can be synthesized through the acetylation of N-acetylbutyramide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-acetoxy-N-acetylbutyramide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pharmacological Applications

-

Prodrug Properties :

- N-acetoxy-N-acetylbutyramide has been studied as a potential prodrug, which means it can be converted into an active drug form within the body. Prodrugs are designed to improve the pharmacokinetics of the parent drug, enhancing its absorption and bioavailability.

-

Analgesic and Anti-inflammatory Effects :

- Preliminary studies suggest that derivatives of this compound may exhibit analgesic and anti-inflammatory properties. This could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.

-

Neuroprotective Effects :

- Research indicates that compounds similar to this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The mechanism often involves reducing oxidative stress and inflammation in neuronal cells.

Biochemical Applications

-

Metabolic Studies :

- The compound can play a role in metabolic studies involving ketone bodies and their effects on cellular metabolism. For example, its derivatives may influence the oxidation rates of substrates in human mesenchymal stem cells (hMSCs), potentially offering insights into energy metabolism and oxidative stress management .

-

Enzyme Substrate :

- This compound can serve as a substrate for various enzymes, making it useful in enzymatic assays and studies focused on metabolic pathways.

Case Studies and Experimental Evidence

-

In vitro Studies :

In vitro experiments have demonstrated that this compound derivatives can modulate metabolic pathways in human hepatocytes, affecting drug metabolism and toxicity assessments . -

Animal Models :

Animal studies assessing the pharmacokinetics of this compound have shown promising results regarding its conversion to active metabolites, indicating its potential utility in therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Key Application | Mechanism of Action |

|---|---|---|

| This compound | Prodrug for analgesics | Conversion to active metabolite |

| 4-Acetoxy-N,N-diethyltryptamine | Psychedelic research | Serotonergic receptor modulation |

| 4-AcO-DMT | Neuroprotective effects | Reduces oxidative stress |

Mechanism of Action

The mechanism of action of N-acetoxy-N-acetylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release acetic acid and N-acetylbutyramide, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

N-Butyl-N-Acetylaminomethylnitrosamine

Structural Features :

- CAS : 64005-58-9

- Molecular Formula : C₇H₁₅N₃O₂

- Functional Groups : Nitroso (-N=O), acetamide (-N-C(=O)-CH₃), and butyl chain.

Key Differences :

- In contrast, N-acetoxy-N-acetylbutyramide lacks nitroso functionality but contains a reactive acetoxy group, which may instead act as an acylating agent.

- Toxicity Profile: Nitrosamines are potent carcinogens due to their metabolic activation into alkylating electrophiles, as highlighted in the Salmonella/microsome test ().

Substituted Phenoxy Acetamide Derivatives

Structural Features :

- Representative Compounds: 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and analogs.

- Functional Groups: Phenoxy (-OPh), acetamide (-N-C(=O)-CH₃).

Key Differences :

- Substituted phenoxy acetamides () exhibit pharmacological activities (anti-inflammatory, analgesic) attributed to their phenoxy and bicyclic moieties, which enhance target binding (e.g., cyclooxygenase inhibition). In contrast, this compound’s acetoxy group may prioritize reactivity over receptor affinity, limiting direct therapeutic use but enabling synthetic applications.

- Biological Activity: Phenoxy derivatives show dose-dependent anti-inflammatory effects in murine models (), whereas this compound’s reactivity likely precludes such applications without structural modification .

N-Acryloxysuccinimide and Related Esters

Structural Features :

- CAS : 38862-24-7 (N-acryloxysuccinimide).

- Functional Groups : Succinimidyl ester, acryloyl group.

Key Differences :

- N-Acryloxysuccinimide () is a widely used crosslinker in polymer chemistry due to its dual reactivity (succinimide ester for amine acylation; acryloyl group for radical polymerization). This compound shares ester reactivity but lacks polymerizable unsaturated bonds, limiting its utility in hydrogel or copolymer synthesis.

- Applications : While N-acryloxysuccinimide is integral to bioconjugation (e.g., protein-polymer hybrids), this compound may serve niche roles in small-molecule acylation due to its butyramide backbone .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Mutagenicity and Safety: Nitrosamine derivatives (e.g., N-butyl-N-acetylaminomethylnitrosamine) highlight the importance of structural motifs in toxicity. While this compound lacks nitroso groups, its acetoxy group may still pose risks if metabolized into reactive species (e.g., acyl radicals) capable of DNA adduct formation .

- Synthetic Utility : The compound’s reactivity aligns with esters used in acyl transfer reactions, though its niche applications contrast with widely utilized succinimidyl esters ().

- Pharmacological Potential: Unlike substituted phenoxy acetamides, this compound’s structure is less amenable to drug design due to its electrophilic reactivity, which may dominate over target-specific interactions .

Biological Activity

N-acetoxy-N-acetylbutyramide (NAAB) is a compound that has garnered interest for its potential biological activities, particularly in the context of its pharmacological properties and metabolic pathways. This article provides a detailed overview of the biological activity of NAAB, including its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

This compound is an acetylated derivative of butyramide. Its chemical structure can be represented as follows:

- Molecular Formula : C₆H₁₁N₃O₃

- Molecular Weight : 173.17 g/mol

The compound features an acetoxy group (-OCOCH₃) and an acetyl group (-COCH₃), which are significant for its biological activity.

NAAB's biological activity is primarily attributed to its interactions with various biological targets. Research indicates that NAAB may exert its effects through the following mechanisms:

- Enzyme Inhibition : NAAB has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognition.

- Antioxidant Activity : Preliminary studies suggest that NAAB possesses antioxidant properties, which could mitigate oxidative stress in cells.

Pharmacological Effects

- Anti-inflammatory Properties : NAAB has been investigated for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Effects : Some studies indicate that NAAB may have pain-relieving properties, although further research is needed to confirm these findings.

- Neuroprotective Effects : There is emerging evidence suggesting that NAAB could protect neuronal cells from damage, which may have implications for neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of NAAB, researchers administered the compound to animal models with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that NAAB effectively modulates inflammatory responses.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of NAAB in a model of oxidative stress-induced neuronal damage. The administration of NAAB resulted in a marked increase in cell viability and a decrease in markers of apoptosis, indicating potential therapeutic benefits for neurodegenerative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.